Glycemic Index (GI) Comparison: Trehalulose vs. Sucrose vs. Trehalose
Trehalulose exhibits a glycemic index of 32, which is significantly lower than that of sucrose (GI 61–65) and trehalose (GI 72) [1]. This low GI is attributed to the slow hydrolysis rate of the α-(1→1) glycosidic bond, which delays the release of glucose and fructose into the bloodstream [2]. For context, isomaltulose has a GI of approximately 32-34, placing trehalulose in the same low-glycemic category but with distinct solubility advantages [3].
| Evidence Dimension | Glycemic Index (GI) Value |
|---|---|
| Target Compound Data | 32 |
| Comparator Or Baseline | Sucrose (61-65); Trehalose (72) |
| Quantified Difference | Trehalulose GI is 48-51% lower than sucrose; 56% lower than trehalose. |
| Conditions | Human glycemic response studies; in vitro enzyme kinetics of isomaltase. |
Why This Matters
This quantifiable low GI profile makes trehalulose the preferred choice for diabetic-friendly and sustained-energy product formulations compared to higher-GI alternatives like trehalose or sucrose.
- [1] Norhasnida, Z., et al. Researchers Discover Trehalulose Sugar In Kelulut Honey. Universiti Putra Malaysia. View Source
- [2] Hungerford, N. L., et al. (2021). Bibliometric approach to trehalulose research trends for its potential health benefits. Trends in Food Science & Technology. View Source
- [3] Ooshima, T., et al. (1991). Trehalulose does not induce dental caries in rats infected with mutans streptococci. Caries Research, 25(4), 277-282. View Source
